4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine
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Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of the larger azole group, which also includes imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years . For example, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antifungal Applications
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine: could serve as a scaffold for developing new antimicrobial and antifungal drugs. Its thiazole core can be modified to target various bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .
Antiviral Applications
Research suggests that thiazole derivatives can have anti-HIV activity , making them candidates for antiretroviral drug development. The compound’s ability to interfere with viral replication could be harnessed to treat or prevent HIV infections .
Antitumor and Cytotoxic Applications
The compound has demonstrated antitumor and cytotoxic activity in various studies. It can be used to develop new anticancer drugs that target specific tumor cell lines, potentially offering treatments with fewer side effects .
Nonlinear Optical (NLO) Applications
Thiazole derivatives are studied for their nonlinear optical properties , which are crucial for photonic technologies like optical signal processing. The compound could contribute to the development of NLO materials for advanced information-telecommunication systems .
Cosmetic Applications
In the cosmetic industry, thiazole derivatives can be used as UV filters . They can protect the skin from harmful UV radiation, reducing the risk of skin disorders and contributing to the formulation of more effective sunscreens .
Future Directions
Mechanism of Action
Target of Action
The compound 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its structure . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific biological activity . For example, thiazoles found in antimicrobial drugs can interfere with the synthesis of essential components of the microbial cell wall, leading to cell death . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of the action of a compound refers to the molecular and cellular effects of its action. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
properties
IUPAC Name |
4-[(dimethylamino)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-9(2)3-5-4-10-6(7)8-5/h4H,3H2,1-2H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQAPLLDHDEUSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | |
CAS RN |
116252-53-0 |
Source
|
Record name | 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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